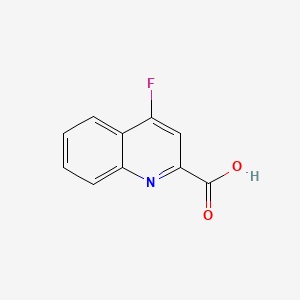

4-Fluoroquinoline-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-fluoroquinoline-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-7-5-9(10(13)14)12-8-4-2-1-3-6(7)8/h1-5H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORUSFJUUOGMPGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.16 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reaction Mechanisms Pertaining to 4 Fluoroquinoline 2 Carboxylic Acid Synthesis and Transformations

Mechanistic Pathways of Quinoline (B57606) Ring Formation Reactions

The synthesis of the quinoline scaffold, a core component of 4-Fluoroquinoline-2-carboxylic acid, can be achieved through several named reactions, each with a distinct mechanistic pathway. These methods are crucial for constructing the bicyclic heteroaromatic system.

Prominent among these are the Doebner-von Miller, Combes, and Conrad-Limpach-Knorr syntheses. The Doebner-von Miller reaction is a versatile method for synthesizing quinolines. A proposed mechanism for a related Doebner reaction involves the reaction of an aniline (B41778) with pyruvic acid and an aldehyde. nih.gov The process is thought to proceed through the formation of an imine intermediate from the aniline and aldehyde, which then reacts with pyruvic acid. nih.gov This is followed by dehydration and cyclization to form a dihydroquinoline intermediate, which subsequently undergoes oxidation to yield the final quinoline structure. nih.gov

The Combes quinoline synthesis involves the reaction of anilines with β-diketones in the presence of an acid catalyst. iipseries.org The mechanism commences with the formation of an enamine from the aniline and one of the ketone carbonyls. iipseries.org Subsequent protonation of the remaining ketone group facilitates an intramolecular electrophilic aromatic substitution, leading to a cyclized intermediate. Dehydration of this intermediate results in the formation of the substituted quinoline ring. iipseries.org

Another significant route is the Conrad-Limpach-Knorr synthesis . While the search results provide information on the Knorr synthesis for pyrroles and other quinoline derivatives, the specific mechanism for this compound via this route was not explicitly detailed. iipseries.org However, the general principle of the Conrad-Limpach part involves the condensation of an aniline with a β-ketoester.

Modern synthetic strategies have also emerged, such as a three-component reaction modeled on the Doebner reaction, which allows for a one-pot synthesis of quinoline-4-carboxylic acids from a variety of anilines. nih.gov Additionally, metal-catalyzed syntheses, for instance using palladium, offer alternative pathways for constructing the quinoline ring system. rsc.org

Mechanisms of Carboxylic Acid Functional Group Transformations

The carboxylic acid group at the 2-position of this compound is a key site for chemical modification, enabling the synthesis of a wide range of derivatives. These transformations primarily proceed through nucleophilic acyl substitution or radical mechanisms.

Nucleophilic Acyl Substitution Mechanisms in Carboxylic Acid Derivatization

Nucleophilic acyl substitution is a fundamental reaction for converting carboxylic acids into esters, amides, and other derivatives. The general mechanism involves a two-step addition-elimination process. vanderbilt.edumasterorganicchemistry.compressbooks.pub Initially, a nucleophile attacks the electrophilic carbonyl carbon of the carboxylic acid (or its activated form), leading to the formation of a tetrahedral intermediate. vanderbilt.edupressbooks.pub This is followed by the elimination of a leaving group, typically water, to regenerate the carbonyl double bond and yield the substituted product. vanderbilt.edulibretexts.org

The direct reaction of a carboxylic acid with a nucleophile can be challenging. Therefore, the carboxylic acid is often activated to enhance its reactivity. Common activating agents include thionyl chloride (SOCl₂), which converts the carboxylic acid into a more reactive acid chloride. libretexts.org The mechanism involves the carboxylic acid acting as a nucleophile, attacking the sulfur atom of thionyl chloride. libretexts.orgyoutube.com This is followed by the expulsion of a chloride ion and subsequent collapse of the intermediate to form the acyl chlorosulfite, which is a highly reactive species. libretexts.org Another method involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by a nucleophile. libretexts.org

Fischer esterification is a classic example of nucleophilic acyl substitution used to form esters from carboxylic acids and alcohols in the presence of an acid catalyst. The mechanism involves several key steps:

Protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon. libretexts.org

Nucleophilic attack by the alcohol on the protonated carbonyl carbon. libretexts.org

Proton transfer from the attacking alcohol to one of the hydroxyl groups. libretexts.org

Elimination of water as a leaving group. libretexts.org

Deprotonation to yield the final ester product. libretexts.org

Isotopic labeling studies using ¹⁸O-labeled alcohol have confirmed that the oxygen atom from the alcohol becomes incorporated into the ester, demonstrating that the C-OH bond of the carboxylic acid is broken during the reaction. libretexts.org

The formation of amides from carboxylic acids can be achieved by reacting an activated carboxylic acid derivative, such as an acid chloride or an ester, with an amine. vanderbilt.edu The direct reaction of a carboxylic acid and an amine typically forms a stable ammonium (B1175870) carboxylate salt; however, heating this salt above 100°C can drive off water and form the amide. libretexts.org

Radical Mechanisms in the Derivatization of Carboxylic Acids

While nucleophilic acyl substitution is the predominant pathway for carboxylic acid derivatization, radical mechanisms also play a role, particularly in decarboxylation reactions. Electrochemical methods can be employed to generate radical intermediates from carboxylic acids. For instance, the electrochemical decarboxylative trifluoromethylation of α,β-unsaturated carboxylic acids has been reported. frontiersin.org In this process, a trifluoromethyl radical (CF₃•), generated at the anode, attacks the α,β-unsaturated carboxylic acid, which is then oxidized to release the product and carbon dioxide. frontiersin.org Another example is the anodic oxidative decarboxylation of amino acids to form stabilized carbocations, which can then be trapped by nucleophiles. nih.gov These electrochemical reactions typically involve single electron transfer (SET) at the electrode surface to generate radical ions or radicals, which then undergo further reactions. researchgate.net

Analysis of Intramolecular Interactions and Proton Transfer Dynamics within Quinoline Carboxylic Acids

The structure of quinoline carboxylic acids allows for significant intramolecular interactions, particularly hydrogen bonding. The nitrogen atom in the quinoline ring and the oxygen atoms of the carboxylic acid group can act as hydrogen bond acceptors, while the hydroxyl proton of the carboxylic acid is a hydrogen bond donor. These interactions can influence the compound's conformation, stability, and reactivity.

Excited-state intramolecular proton transfer (ESIPT) is a phenomenon observed in certain molecules containing both a proton donor and a proton acceptor in close proximity. While the provided search results mention ESIPT in the context of 4'-nitroflavonol, the principles can be extended to quinoline carboxylic acids. scilit.com Upon photoexcitation, a proton can be transferred from the carboxylic acid group to the quinoline nitrogen, leading to the formation of a zwitterionic tautomer. This process can have a significant impact on the photophysical properties of the molecule, such as its fluorescence.

The zwitterionic nature of fluoroquinolones, including ciprofloxacin (B1669076) which has a carboxylic acid group, is known to affect their solubility at physiological pH. mdpi.com At a pH of 7.4, the carboxylic acid and an amine group can bear opposite charges, resulting in a net-zero charge and reduced aqueous solubility. mdpi.com

Electrochemical Reaction Mechanisms of Quinoline Carboxylic Acids

The electrochemical behavior of quinoline carboxylic acids and related fluoroquinolones has been a subject of investigation. These compounds can undergo oxidation and reduction reactions at an electrode surface. researchgate.net The mechanisms of these reactions often involve the transfer of single electrons to form radical ions, which then undergo further chemical transformations. researchgate.net

Studies on the electrochemical oxidation of fluoroquinolone antibiotics have shown that the piperazinyl ring is often the primary site of reaction, undergoing hydroxylation and cleavage, while the fluoroquinolone core tends to remain intact. nih.gov The oxidation is believed to proceed via reactions with hydroxyl radicals. nih.gov

The electrochemical properties of these compounds are also utilized in analytical methods for their detection. Techniques like cyclic voltammetry and differential pulse voltammetry can be used to study their redox behavior. scispace.com The interaction of fluoroquinolones with DNA has also been investigated using electrochemical methods, where changes in the electrochemical signal upon binding to DNA can provide information about the interaction mechanism. scispace.com

Degradation Mechanisms of Fluoroquinolone Carboxylic Acids in Various Chemical Environments

Fluoroquinolone carboxylic acids can degrade under various environmental conditions, and understanding these degradation pathways is crucial for assessing their environmental fate and persistence. The degradation can be initiated by processes such as oxidation and hydrolysis.

As mentioned in the context of electrochemical reactions, oxidation often targets the side chains of the fluoroquinolone molecule. nih.gov For instance, the piperazinyl ring is susceptible to oxidative cleavage. nih.gov The stability of the core quinoline ring suggests that it is more resistant to degradation under these conditions.

The bactericidal action of fluoroquinolones is not a degradation mechanism in the traditional sense, but it involves a specific chemical interaction with bacterial enzymes. They inhibit DNA gyrase and topoisomerase IV by stabilizing a covalent enzyme-DNA complex, which leads to double-strand breaks in the bacterial DNA and ultimately cell death. nih.govnih.govnih.gov The carboxylic acid at position 3 and the carbonyl at position 4 are considered essential for this biological activity. nih.gov

Derivatization Strategies for 4 Fluoroquinoline 2 Carboxylic Acid and Its Structural Analogs

Strategic Modification of the Carboxylic Acid Moiety at C-2

The conversion of the carboxylic acid to its corresponding ester and amide derivatives is a fundamental and widely employed strategy in medicinal chemistry. These reactions are typically straightforward and allow for the introduction of a vast array of substituents, which can significantly alter the parent molecule's characteristics.

Amide bond formation is one of the most common reactions used in medicinal chemistry. rsc.org The synthesis of amides from 4-fluoroquinoline-2-carboxylic acid can be achieved through various methods, often involving the initial activation of the carboxylic acid. One common approach is the use of coupling agents, which react with the carboxylic acid to form a highly reactive intermediate that is subsequently displaced by an amine. Alternatively, the carboxylic acid can be converted to an acyl chloride, which readily reacts with an amine to yield the desired amide. libretexts.org The reaction of a carboxylic acid with 2-pyridinesulfonyl fluoride (B91410) under mild conditions can also produce amides via the in situ generation of an acyl fluoride. rsc.org

Similarly, esterification can be accomplished through several well-established protocols. The Fischer esterification, an acid-catalyzed reaction with an alcohol, represents a classic method. libretexts.org Other techniques provide milder conditions, such as reacting the carboxylate salt with an alkyl halide. The synthesis of a polyhydroquinoline derivative bearing an ethyl ester at the C-3 position showcases a practical application of ester formation in related heterocyclic systems. researchgate.net The primary goal of converting the carboxylic acid group into esters or amides is often to modify properties like solubility, cell permeability, and metabolic stability. researchgate.net For instance, in some non-steroidal anti-inflammatory drugs (NSAIDs), amidation or esterification of the carboxylic acid has led to improved anti-inflammatory and antiproliferative activities. rsc.org

| Derivative Type | General Synthetic Method | Purpose of Derivatization | Reference |

| Amides | Activation with coupling agents followed by amine addition; Conversion to acyl chloride then amine addition. | Introduce diverse functional groups, modulate biological activity, improve metabolic stability. | rsc.orglibretexts.org |

| Esters | Fischer esterification (acid-catalyzed); Reaction of carboxylate with alkyl halides. | Increase lipophilicity, act as prodrugs, enhance cell permeability. | libretexts.orgresearchgate.netrsc.org |

Bioisosteric replacement is a key strategy in drug design where a functional group is substituted with another group that has similar physical or chemical properties, with the aim of enhancing the desired biological or physical properties of a compound while minimizing undesirable ones. drughunter.com The carboxylic acid group, while often crucial for target binding, can lead to poor pharmacokinetic properties due to its ionizable nature. researchgate.netnih.gov Therefore, replacing it with a suitable bioisostere is a common optimization tactic.

Several functional groups have been successfully employed as bioisosteres for carboxylic acids. nih.gov The 5-substituted 1H-tetrazole ring is one of the most widely recognized non-classical bioisosteres, as it maintains a similar acidity (pKa ≈ 4.5–4.9) and spatial orientation to the carboxyl group. drughunter.comcambridgemedchemconsulting.com This substitution has proven effective in numerous drugs, such as the angiotensin II receptor antagonist losartan, where it led to a tenfold increase in potency and better oral bioavailability compared to the parent carboxylic acid compound. drughunter.com

Other notable bioisosteres for carboxylic acids include:

Acylsulfonamides: These groups have pKa values in the range of carboxylic acids (4–5) and can offer advantages such as increased lipophilicity and metabolic stability. drughunter.comnih.gov

Hydroxamic acids: (R-CO-NHOH) can also mimic carboxylic acids. nih.gov

Isoxazolols and other acidic heterocycles: Groups like 5-oxo-1,2,4-oxadiazole have been used as alternatives, particularly when the high acidity of a tetrazole is detrimental to oral absorption. drughunter.comnih.gov

Phosphonic and Phosphinic Acids: These are more polar than carboxylic acids and can alter the activity of the parent molecule. nih.gov

| Bioisostere | Key Features | Potential Advantages | Reference |

| 1H-Tetrazole | Similar acidity and geometry to carboxylic acid. | Improved potency, metabolic stability, oral bioavailability. | drughunter.comcambridgemedchemconsulting.com |

| Acylsulfonamide | Acidity comparable to carboxylic acids. | Increased lipophilicity, enhanced membrane permeability. | drughunter.comnih.gov |

| 5-oxo-1,2,4-oxadiazole | Less acidic than tetrazoles. | Can improve oral drug absorption. | drughunter.com |

| Hydroxamic Acid | Can act as a metal-chelating group. | Can offer different binding interactions. | nih.gov |

Functionalization at Other Quinoline (B57606) Ring Positions

While the C-2 carboxylic acid is a key functional handle, modifying other positions on the quinoline ring is a critical strategy for optimizing the activity and selectivity of quinolone-based compounds.

In the broader class of fluoroquinolones, the substituent at the C-7 position is a major determinant of antibacterial spectrum and potency. Although this compound is a simpler scaffold, the principles of C-7 modification in clinically used fluoroquinolones like ciprofloxacin (B1669076) and ofloxacin (B1677185) are highly relevant. Typically, the C-7 position is substituted with a nitrogen-containing heterocycle, such as a piperazine (B1678402) ring. nih.gov

This piperazine moiety serves as a versatile anchor point for further derivatization. Research has shown that conjugating various chemical entities to this position can lead to novel properties. For example, the attachment of bisaryl urea (B33335) or dipeptide components to the C-7 piperazine of ciprofloxacin has been explored to create hybrid molecules. nih.gov Similarly, modifications at the C-7 position are a key strategy for repurposing fluoroquinolones as anticancer agents, as these changes can significantly influence their interaction with eukaryotic enzymes like topoisomerase II. researchgate.net The overarching goal of C-7 modification is to enhance target affinity, overcome resistance mechanisms, or introduce entirely new modes of action. nih.govrsc.org

The substituent at the N-1 position of the quinolone ring is crucial for its interaction with the target DNA gyrase and topoisomerase IV enzymes. researchgate.netrsc.org In many potent fluoroquinolones, this position is occupied by a small alkyl or cycloalkyl group, such as an ethyl or cyclopropyl (B3062369) group. researchgate.net

The nature of the N-1 substituent directly impacts the potency and pharmacokinetic properties of the molecule. For instance, replacing the N-1 cyclopropyl group with an ethyl group has been shown to reduce the anticancer potency of certain ciprofloxacin analogs, highlighting the sensitivity of the molecule's activity to changes at this position. researchgate.net This site is therefore a critical point for derivatization in the design of new quinolone-based agents, with modifications aimed at optimizing the spatial and electronic properties of the molecule for improved target engagement.

Design and Synthesis of Hybrid Molecules Incorporating this compound Scaffolds

Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule with the potential for an improved activity profile. rsc.org The fluoroquinolone scaffold is a popular choice for this approach due to its well-understood structure-activity relationships and its ability to inhibit essential bacterial or eukaryotic enzymes. nih.govrsc.org

Several studies have demonstrated the feasibility of creating fluoroquinolone-based hybrids:

Fluoroquinolone-Aminoglycoside Hybrids: A series of hybrids linking ciprofloxacin and the aminoglycoside neomycin via a 1,2,3-triazole linker were synthesized. These molecules were designed to have a dual mode of action, inhibiting both protein synthesis (the target of aminoglycosides) and DNA gyrase/topoisomerase IV (the targets of fluoroquinolones). nih.gov

Kanglemycin-Fluoroquinolone Hybrids: Hybrid antibiotics have been formed by linking kanglemycin A, a rifampicin (B610482) analog, to a collection of fluoroquinolones. This strategy aims to create compounds that can circumvent the development of resistance. nih.gov

Fluoroquinolone-Siderophore Conjugates: To enhance bacterial uptake, ciprofloxacin has been conjugated to siderophores, which are iron-chelating compounds used by bacteria to acquire iron. This approach essentially hijacks the bacterial iron transport system to deliver the antibiotic. nih.gov

The design of such hybrids often involves attaching the second pharmacophore to the C-7 piperazine ring or the C-3 carboxylic acid group of a traditional fluoroquinolone. nih.gov This strategy of creating hybrid molecules offers a promising avenue for developing new therapeutic agents with enhanced potency, dual modes of action, or the ability to overcome drug resistance. rsc.orgnih.gov

| Hybrid Type | Linked Pharmacophores | Design Rationale | Reference |

| Antibiotic-Antibiotic | Fluoroquinolone (Ciprofloxacin) + Aminoglycoside (Neomycin) | Dual mode of action to enhance potency and delay resistance. | nih.gov |

| Antibiotic-Antibiotic | Fluoroquinolone + Kanglemycin A (Rifamycin analog) | Circumvent resistance to the parent antibiotics. | nih.gov |

| Antibiotic-Uptake Agent | Fluoroquinolone (Ciprofloxacin) + Siderophore | Enhance bacterial uptake via iron transport systems. | nih.gov |

| Antibiotic-Peptide | Fluoroquinolone (Ciprofloxacin) + Dipeptides | Target bacterial efflux pumps or other cellular processes. | nih.gov |

Advanced Spectroscopic Characterization Techniques for Structural Confirmation and Analysis of 4 Fluoroquinoline 2 Carboxylic Acid Derivatives

Nuclear Magnetic Resonance Spectroscopy (NMR) Applications in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including 4-Fluoroquinoline-2-carboxylic acid and its derivatives. nih.govresearchgate.net Through the use of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, the precise connectivity of atoms within the molecule can be established. nih.govresearchgate.netnih.gov

In the ¹H NMR spectrum of quinoline (B57606) derivatives, the protons on the aromatic rings typically appear in the downfield region. For instance, the H2 proton in some fluoroquinolones appears as a singlet around 8.69-8.98 ppm. srce.hr The carboxylic acid proton is highly deshielded and is observed as a singlet far downfield, often around 15.15 ppm in a DMSO-d₆ solvent. srce.hr

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid group in quinoline derivatives resonates at a characteristic downfield chemical shift. uq.edu.au Furthermore, the carbon atoms attached to the fluorine atom exhibit splitting due to C-F coupling, which is a key diagnostic feature in the spectra of fluoroquinolone compounds. researchgate.net For example, in norfloxacin (B1679917), a related fluoroquinolone, the C-13 NMR spectrum shows 14 distinct lines, with seven of them displaying ¹⁹F-¹³C coupling. uq.edu.au The analysis of these coupling constants, along with chemical shifts, allows for the complete assignment of all carbon signals in the molecule. nih.govuq.edu.au

Table 1: Representative ¹H NMR Chemical Shifts for Protons in Fluoroquinolone Scaffolds

| Proton | Chemical Shift (ppm) Range | Multiplicity |

|---|---|---|

| H2 | 8.69 - 8.98 | Singlet |

| H8 | 7.29 - 7.61 | Doublet |

| COOH | 15.06 - 15.28 | Singlet |

Note: Chemical shifts are dependent on the solvent and specific substituents on the quinoline ring. Data compiled from studies on related fluoroquinolones. srce.hr

Table 2: Representative ¹³C NMR Chemical Shift Information for a Fluoroquinolone Derivative (Norfloxacin)

| Carbon Atom | Chemical Shift (ppm) | Coupling with ¹⁹F |

|---|---|---|

| Keto Carbon | 171.0 | Yes (J = 3.9 Hz) |

| Aromatic Carbons | Varies | Yes (for several carbons) |

Note: Data is for norfloxacin and serves as a representative example. uq.edu.au

Infrared and Ultraviolet-Visible Spectroscopy for Functional Group and Chromophore Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques that provide valuable information about the functional groups and electronic transitions within a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the characteristic vibrational frequencies of functional groups. youtube.com In this compound, the carboxylic acid group gives rise to two distinct absorptions: a very broad O-H stretching band typically observed in the range of 2500-3300 cm⁻¹ and a sharp C=O stretching band between 1710 and 1760 cm⁻¹. libretexts.org The C=O stretch of a dimeric carboxylic acid is commonly found around 1710 cm⁻¹. libretexts.org The presence of the quinoline ring will also produce characteristic C=C and C=N stretching vibrations in the fingerprint region of the spectrum. For related fluoroquinolones, a sharp band around 1620 cm⁻¹ is assigned to the C=O stretch of the carbonyl group, while the carboxylic acid C=O stretch appears around 1715 cm⁻¹. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the conjugated systems and chromophores within a molecule. iomcworld.comresearchgate.net The quinoline ring system in this compound is a chromophore that absorbs UV radiation. The absorption maxima (λmax) are indicative of the electronic transitions (π → π* and n → π*) within the molecule. For instance, related fluoroquinolones like ciprofloxacin (B1669076), lomefloxacin, and enrofloxacin (B1671348) exhibit absorption maxima around 277-288 nm. nih.gov The exact position of the λmax can be influenced by the solvent and the substituents on the quinoline ring. iomcworld.com

Table 3: Characteristic IR Absorption Frequencies for this compound Functional Groups

| Functional Group | Absorption Range (cm⁻¹) | Description |

|---|---|---|

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |

| C=O (Carboxylic Acid) | 1710 - 1760 | Strong, Sharp |

| C=O (Ketone, if applicable) | ~1620 | Sharp |

| C=C & C=N (Aromatic) | Fingerprint Region | Multiple bands |

Data compiled from general spectroscopic principles and data for related compounds. libretexts.orgresearchgate.net

Table 4: Representative UV-Vis Absorption Maxima for Fluoroquinolone Antibiotics

| Compound | λmax (nm) |

|---|---|

| Ciprofloxacin | 280 |

| Lomefloxacin | 288 |

| Enrofloxacin | 277 |

Note: These values are for related fluoroquinolones and serve as a general reference. nih.gov

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structural components of a molecule by analyzing its fragmentation pattern upon ionization. nih.govunl.edu

For this compound, the molecular ion peak (M+) in the mass spectrum will confirm its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. nih.gov The fragmentation of quinoline-4-carboxylic acids under electron impact often involves the loss of a carboxyl group (a mass loss of 45 units) to form an [M - COOH]⁺ fragment ion. chempap.org Another significant fragmentation pathway can be the loss of carbon dioxide (CO₂), resulting in an [M - CO₂]⁺· radical cation. chempap.org The fragmentation patterns of fluoroquinolones are often complex and can involve rearrangements of the heterocyclic ring and loss of peripheral groups. researchgate.net The study of these fragmentation pathways provides crucial information for the structural confirmation of novel derivatives. researchgate.netresearchgate.net

Table 5: Common Fragmentation Pathways for Quinolone Carboxylic Acids in Mass Spectrometry

| Fragmentation | Description |

|---|---|

| [M - COOH]⁺ | Loss of the carboxylic acid group |

| [M - CO₂]⁺· | Loss of carbon dioxide |

| [M + H - H₂O]⁺ | Loss of water from the protonated molecule |

| [M + H - CO]⁺ | Loss of carbon monoxide from the protonated molecule |

Information based on general fragmentation patterns of quinoline carboxylic acids and related fluoroquinolones. chempap.orgresearchgate.net

Elemental Analysis (CHN) for Compositional Verification

Elemental analysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This experimental data is then compared to the theoretically calculated percentages for the proposed molecular formula of this compound (C₁₀H₆FNO₂). A close correlation between the experimental and theoretical values provides strong evidence for the elemental composition and purity of the synthesized compound. For instance, in the characterization of a composite containing a fluoroquinolone derivative, elemental analysis was used to confirm the most probable structure by comparing the found and calculated percentages of the elements. mdpi.com

Table 6: Theoretical Elemental Composition of this compound (C₁₀H₆FNO₂)

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 10 | 120.11 | 62.83% |

| Hydrogen (H) | 1.008 | 6 | 6.048 | 3.16% |

| Fluorine (F) | 18.998 | 1 | 18.998 | 9.94% |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 7.33% |

| Oxygen (O) | 15.999 | 2 | 31.998 | 16.74% |

| Total | | | 191.162 | 100.00% |

Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., TLC, HPLC)

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis reactions.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective method for qualitatively monitoring reactions and checking the purity of a sample. researchgate.netcu.edu.eg A small spot of the sample is applied to a TLC plate, which is then developed in a suitable solvent system. The components of the sample separate based on their differential adsorption to the stationary phase, and their positions are visualized, often under UV light. The retention factor (Rf) value is a characteristic of a compound in a specific solvent system.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture. researchgate.netnih.gov It is the most frequently applied technique for the determination of 4-quinolones. researchgate.net For the analysis of fluoroquinolones, reversed-phase HPLC with a C18 or C8 column is commonly employed. nih.gov A mobile phase typically consists of a buffered aqueous solution and an organic modifier like acetonitrile. nih.govusda.gov Detection is often achieved using a UV detector, as the quinolone ring system absorbs UV light, or a more sensitive fluorescence detector. researchgate.netnih.gov HPLC can provide highly accurate information on the purity of this compound and can be used to quantify it in various matrices. nih.govusda.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection in Reactions

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a highly sensitive technique specifically used for the detection and characterization of species with unpaired electrons, such as free radicals. nih.govdntb.gov.ua While this compound itself is not a radical, EPR spectroscopy can be a valuable tool for studying reaction mechanisms involving this compound where radical intermediates might be formed. nih.gov

For example, in photochemical or certain oxidative reactions, radical species could be generated. The technique of spin trapping, where a short-lived radical reacts with a "spin trap" molecule to form a more stable radical adduct, is often employed. nih.gov The resulting EPR spectrum of the adduct can provide information about the structure of the original, transient radical. nih.gov The ease with which quinones and quinols form semiquinone radicals makes EPR a suitable technique for studying these types of compounds in various chemical and biological systems. ljmu.ac.uk

Q & A

Q. What are the established synthetic routes for 4-fluoroquinoline-2-carboxylic acid, and how do reaction conditions influence yield?

The synthesis of quinoline derivatives typically employs classical protocols such as the Gould–Jacob, Friedländer, or Skraup reactions. For fluorinated analogs like this compound, fluorination can be achieved via halogen-exchange reactions using fluorinating agents (e.g., KF in polar aprotic solvents) or via electrophilic substitution. Transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) may also introduce fluorine at specific positions. Reaction parameters such as temperature (80–120°C), solvent polarity (DMF, DMSO), and catalyst loading (e.g., Pd(PPh₃)₄) significantly impact yield and purity. Optimization often requires iterative testing of these variables .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (DMSO-d₆, CDCl₃) confirm structural integrity, with fluorine coupling observed in ¹⁹F NMR.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₀H₆FNO₂: theoretical 191.0353 g/mol).

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water + 0.1% TFA) assesses purity (>95% required for biological assays).

- X-ray Crystallography : Resolves stereoelectronic effects of the fluorine substituent on the quinoline ring .

Q. How should researchers handle and store this compound to ensure stability?

Store under inert atmosphere (N₂ or Ar) at –20°C to prevent hydrolysis of the carboxylic acid group. Use desiccants to avoid moisture absorption. Handle in a fume hood with PPE (nitrile gloves, lab coat) due to potential acute toxicity (GHS Category 4 for oral/dermal/inhalation exposure). In case of accidental exposure, rinse with water and seek medical attention for persistent symptoms .

Advanced Research Questions

Q. What computational strategies are used to predict the biological activity of this compound derivatives?

Molecular docking (AutoDock Vina, Schrödinger Suite) evaluates binding affinity to target proteins (e.g., Mycobacterium tuberculosis enoyl-ACP reductase for antitubercular activity). Density Functional Theory (DFT) calculations (B3LYP/6-31G*) assess electronic effects of fluorine substitution, such as enhanced electronegativity and lipophilicity, which influence membrane permeability and target interaction. MD simulations (GROMACS) further probe stability of ligand-protein complexes .

Q. How does fluorination at the 4-position alter the structure-activity relationship (SAR) of quinoline-2-carboxylic acid derivatives?

Fluorine’s strong electron-withdrawing effect increases the acidity of the carboxylic acid group (pKa ~2.5–3.0), enhancing hydrogen-bonding with biological targets. Comparative studies show 4-fluoro derivatives exhibit improved pharmacokinetic profiles (e.g., plasma half-life) over non-fluorinated analogs. However, excessive fluorination may reduce solubility; balance with hydrophilic substituents (e.g., –OH, –NH₂) is critical .

Q. What experimental approaches resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from variations in assay conditions (e.g., pH, serum concentration) or compound purity. To address this:

- Reproducibility Testing : Replicate assays across multiple cell lines (e.g., HEK293 vs. HepG2) under standardized conditions.

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., dehalogenated intermediates) that may interfere with activity.

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values with rigorous statistical validation (n ≥ 3, ANOVA) .

Q. How can in vitro toxicity models (e.g., hepatocyte assays) guide the safe use of this compound in preclinical studies?

Primary human hepatocytes or HepaRG cells are used to assess metabolic stability and cytotoxicity (via MTT assay). Monitor markers like ALT/AST release for hepatotoxicity. For genotoxicity, perform Ames tests (S. typhimurium strains TA98/TA100) or comet assays. Note that limited toxicological data exist for this compound; extrapolate cautiously from structurally related quinolines .

Methodological Considerations

Q. What strategies optimize the regioselective introduction of fluorine into the quinoline ring?

- Directed ortho-Metalation : Use LiTMP (lithium tetramethylpiperidide) to deprotonate specific positions, followed by electrophilic fluorination with NFSI (N-fluorobenzenesulfonimide).

- Late-Stage Fluorination : Employ transition metal catalysts (e.g., CuI) with fluorinating reagents (Selectfluor) to minimize side reactions.

- Isotopic Labeling : Use ¹⁸F for PET imaging studies, requiring rapid purification via SPE (solid-phase extraction) .

Q. How do solvent polarity and pH affect the solubility of this compound in biological buffers?

Solubility is pH-dependent due to the carboxylic acid group (pKa ~2.8). In PBS (pH 7.4), the deprotonated form dominates, reducing solubility (<1 mg/mL). Use co-solvents (DMSO ≤1% v/v) or surfactants (Tween-80) for in vitro assays. For in vivo studies, consider prodrug strategies (e.g., esterification) to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.